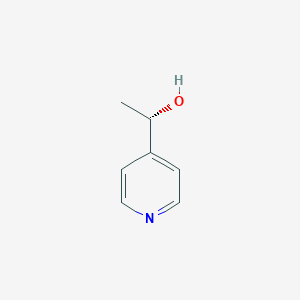

(S)-1-(Pyridin-4-yl)ethanol

描述

Structure

3D Structure

属性

IUPAC Name |

(1S)-1-pyridin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOAMIOKNARIMR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54656-96-1 | |

| Record name | (S)-(-)-alpha -Methyl-4-pyridinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(Pyridin-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(Pyridin-4-yl)ethanol , with the CAS number 54656-96-1 , is a chiral pyridyl alcohol that serves as a crucial building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] Its stereospecific nature makes it a valuable intermediate for creating enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its relevance in research and development.

Core Properties of this compound

This compound is a white crystalline solid at room temperature.[3][4] Its chemical structure consists of a pyridine ring substituted at the 4-position with a chiral ethanol group.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized in the tables below.

| Identifier | Value | Reference |

| CAS Number | 54656-96-1 | [5] |

| Molecular Formula | C₇H₉NO | [6] |

| Molecular Weight | 123.15 g/mol | [6] |

| Appearance | White crystalline powder or needles | [4] |

| Property | Value | Reference |

| Melting Point | 67-69 °C | [3][4] |

| Boiling Point | 239.7 ± 15.0 °C (Predicted) | [3][5] |

| Density | 1.082 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in Methanol | [5] |

| Optical Rotation | [α]²⁰/D -58° (c = 1 in chloroform) | [5] |

| Spectroscopic Data | Description |

| ¹H NMR | Expected signals include a doublet for the methyl protons, a quartet for the methine proton, and signals for the aromatic protons of the pyridine ring. The hydroxyl proton will appear as a broad singlet. |

| ¹³C NMR | Expected signals include peaks for the methyl carbon, the methine carbon, and the carbons of the pyridine ring. |

| IR Spectroscopy | Characteristic peaks are expected for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=N and C=C stretches of the pyridine ring. |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z = 123. |

Experimental Protocols

The primary route for the synthesis of this compound is the enantioselective reduction of the prochiral ketone, 4-acetylpyridine.

Asymmetric Reduction of 4-Acetylpyridine

This protocol describes a general method for the asymmetric reduction of 4-acetylpyridine to this compound using a chiral reducing agent.

Materials:

-

4-Acetylpyridine

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (as a catalyst)

-

Borane dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a dry, argon-purged flask, dissolve (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol in anhydrous THF.

-

Borane Addition: Cool the solution to 0 °C and slowly add borane dimethyl sulfide complex. Stir the mixture at this temperature for 30 minutes.

-

Substrate Addition: Add a solution of 4-acetylpyridine in anhydrous THF to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess borane.

-

Workup: Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Characterization: Confirm the structure and purity of the product using NMR, IR, and mass spectrometry. Determine the enantiomeric excess using chiral HPLC.

Biological and Pharmacological Significance

Currently, there is limited publicly available data on the specific biological activities or direct pharmacological applications of this compound itself. Its primary and well-established role in the life sciences is that of a high-value chiral intermediate.

Role as a Chiral Building Block

The stereocenter in this compound is often incorporated into larger, more complex molecules that exhibit specific biological activities. The pyridine moiety can act as a hydrogen bond acceptor or participate in metal coordination, while the chiral hydroxyl group provides a handle for further synthetic transformations.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a key chiral intermediate with well-defined properties and established synthetic routes. While direct biological applications are not widely reported, its importance in the stereoselective synthesis of pharmacologically active compounds is significant. This guide provides the foundational technical information required by researchers and professionals working in chemical synthesis and drug development to effectively utilize this valuable chiral building block.

References

Spectroscopic Analysis of (S)-1-(Pyridin-4-yl)ethanol: A Technical Guide to ¹H and ¹³C NMR Data

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the chiral compound (S)-1-(Pyridin-4-yl)ethanol. Intended for researchers, scientists, and professionals in drug development, this document presents key spectral data in a structured format, details the experimental protocols for data acquisition, and visualizes the general workflow of NMR spectroscopy.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound. The data is compiled from typical spectroscopic analyses and presented for easy reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.51 | d | 6.0 | 2H | H-2, H-6 (Pyridine) |

| 7.29 | d | 6.0 | 2H | H-3, H-5 (Pyridine) |

| 4.92 | q | 6.5 | 1H | CH (Ethanol) |

| 1.45 | d | 6.5 | 3H | CH₃ (Ethanol) |

| Solvent: CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C-4 (Pyridine) |

| 149.8 | C-2, C-6 (Pyridine) |

| 121.0 | C-3, C-5 (Pyridine) |

| 69.0 | CH (Ethanol) |

| 25.0 | CH₃ (Ethanol) |

| Solvent: CDCl₃ |

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality NMR spectra requires careful sample preparation and instrument setup. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra.

Sample Preparation

-

Material Quantity : For ¹H NMR, dissolve 5-25 mg of the compound in a suitable deuterated solvent. For ¹³C NMR, a higher concentration is often necessary, aiming for a nearly saturated solution to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can slightly affect the chemical shifts.

-

Filtration : To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

NMR Tube : Use clean, high-quality NMR tubes. After use, tubes should be thoroughly cleaned with an appropriate solvent and dried.

Data Acquisition and Processing

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.[1]

-

¹H NMR Acquisition :

-

A standard one-pulse sequence is typically used.

-

The receiver gain is adjusted automatically.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

A relaxation delay (d1) of 1-2 seconds is common for qualitative spectra.[1]

-

-

¹³C NMR Acquisition :

-

A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.[1]

-

Due to the low natural abundance and smaller magnetic moment of ¹³C, a larger number of scans is required compared to ¹H NMR.[2]

-

For quantitative ¹³C NMR, a longer relaxation delay (at least 5 times the longest T1) and an inverse-gated decoupling sequence are necessary to ensure accurate integration.[1][3]

-

-

Data Processing :

NMR Spectroscopy Workflow

The following diagram illustrates the general workflow for conducting an NMR experiment, from initial sample preparation to final data analysis.

References

(S)-1-(Pyridin-4-yl)ethanol solubility in organic solvents

An In-depth Technical Guide to the Solubility of (S)-1-(Pyridin-4-yl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a chiral building block of significant interest in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding its solubility based on its structural properties and offers detailed experimental protocols for its determination.

Introduction to this compound

This compound is a chiral alcohol containing a pyridine ring. Its chemical structure, featuring both a polar hydroxyl group capable of hydrogen bonding and an aromatic pyridine ring, suggests a nuanced solubility profile across various organic solvents. The pyridine nitrogen atom also introduces a degree of basicity, which can influence its solubility in acidic media. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development.

Physical Properties:

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Appearance | Solid, white to off-white needles or powder |

| Melting Point | Approximately 67-69 °C |

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Rationale |

| Methanol | Soluble[1] | The compound is explicitly stated to be soluble in methanol. This is expected due to the strong hydrogen bonding potential between the hydroxyl group of the solute and the solvent. |

| Chloroform | Soluble | The use of chloroform for measuring the optical activity of this compound implies its solubility in this solvent. |

| Ethanol | Likely Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |

| Isopropanol | Likely Soluble | As a polar protic solvent, it is expected to dissolve the compound. |

| Acetone | Likely Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |

| Ethyl Acetate | Moderately Soluble | A less polar solvent compared to alcohols, solubility is expected to be lower. |

| Dichloromethane | Likely Soluble | A polar aprotic solvent, similar in nature to chloroform. |

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed methodology for the experimental determination of the thermodynamic (equilibrium) solubility of this compound in various organic solvents. The shake-flask method is the gold standard for determining thermodynamic solubility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered to remove the excess solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane) of analytical grade

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The logical workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for Solubility Determination.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess after equilibration is sufficient.

-

To each vial, add a known volume of the respective organic solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Sample Dilution:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples by a validated HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often a good starting point. UV detection at a wavelength where the compound has significant absorbance should be used.

-

Prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve by plotting the peak area against the concentration.

-

-

Solubility Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account. The result is the solubility of the compound in that solvent at the specified temperature.

-

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Solvent Polarity: As a polar molecule, it is expected to be more soluble in polar solvents. The "like dissolves like" principle is a key determinant.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding are likely to be good solvents.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally if temperature is a critical process parameter.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used for solubility measurements.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding solubility is a critical early step that influences subsequent decisions. The following diagram illustrates the logical relationship between solubility determination and other key development stages.

Caption: Drug Development Decision Pathway.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. Accurate solubility data is essential for the efficient and successful development of pharmaceuticals and fine chemicals incorporating this versatile chiral building block.

References

Commercial Suppliers of Enantiopure (S)-1-(pyridin-4-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for enantiopure (S)-1-(pyridin-4-yl)ethanol, a key chiral building block in pharmaceutical synthesis. This document includes a comparative summary of supplier specifications, detailed experimental protocols for its asymmetric synthesis and analysis, and illustrative diagrams of the synthetic and analytical workflows.

Commercial Supplier Data

The availability and specifications of enantiopure this compound from various commercial suppliers are summarized below. This data is intended to assist researchers in sourcing material with the required purity and enantiomeric excess for their specific applications.

| Supplier | Product Name | CAS Number | Purity | Enantiomeric Excess (ee%) | Notes |

| CymitQuimica | This compound | 54656-96-1 | 98% | >99% | Offered under the brand Indagoo. |

| BLDpharm | This compound | 54656-96-1 | Not specified | Not specified | Requires cold-chain transportation and is stored at 2-8°C.[1] |

| Benchchem | This compound | 54656-96-1 | Not specified | 98% | Mentioned in the context of biocatalytic synthesis.[2] |

Note: The information presented in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to contact the suppliers directly for the most current and detailed specifications and to request a certificate of analysis.

Experimental Protocols

The following sections provide detailed methodologies for the asymmetric synthesis and chiral analysis of this compound, based on established scientific literature.

Asymmetric Synthesis via Catalytic Reduction

The most common and efficient method for the synthesis of enantiopure this compound is the asymmetric reduction of the prochiral ketone, 4-acetylpyridine. This can be achieved using chemical catalysts or biocatalysts.

1. Biocatalytic Reduction using a Carbonyl Reductase [2]

This method utilizes a carbonyl reductase enzyme, for example from Bacillus subtilis (KcDH), to achieve high enantioselectivity.[2] A cofactor regeneration system is typically employed for economic viability.[2]

-

Materials:

-

4-Acetylpyridine

-

Carbonyl reductase (e.g., KcDH)

-

NADPH or NADH cofactor

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

Glucose

-

Buffered aqueous solution (e.g., phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

In a temperature-controlled reaction vessel, dissolve 4-acetylpyridine in the buffered aqueous solution.

-

Add the carbonyl reductase, NADPH or NADH, glucose dehydrogenase, and glucose.

-

Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion of the reaction, extract the product from the aqueous phase with an organic solvent such as ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

2. Asymmetric Borane Reduction using a Spiroborate Ester Catalyst [3]

This chemical method employs a chiral spiroborate ester as a catalyst for the enantioselective reduction of 4-acetylpyridine with borane.[3]

-

Materials:

-

4-Acetylpyridine

-

Spiroborate ester catalyst (e.g., derived from diphenylprolinol and ethylene glycol)[3]

-

Borane-dimethyl sulfide complex (BH₃-SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Deactivated aluminum oxide for chromatography

-

-

Procedure:

-

In a flame-dried, inert-atmosphere flask, dissolve the spiroborate ester catalyst (1-10 mol%) in anhydrous THF at room temperature.[3]

-

Add 4-acetylpyridine to the solution.

-

Slowly add the borane-dimethyl sulfide complex (1.6-2 equivalents) to the reaction mixture.[3]

-

Stir the reaction at room temperature and monitor its progress.

-

Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of methanol.[3]

-

The mixture is then typically refluxed overnight and concentrated under vacuum.[3]

-

Purify the resulting this compound by column chromatography on deactivated aluminum oxide.[3] This method has been reported to yield the product with up to 99% ee.[3]

-

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

The enantiomeric excess of the synthesized this compound can be determined by chiral HPLC. Polysaccharide-based chiral stationary phases are commonly used for the separation of enantiomers of chiral alcohols.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral column (e.g., Lux Cellulose-2 or a similar polysaccharide-based column).[4]

-

-

Mobile Phase:

-

A mixture of n-hexane and a polar modifier such as ethanol or isopropanol is typically used. The exact ratio will need to be optimized for baseline separation of the enantiomers. A common starting point is a 90:10 or 80:20 mixture of n-hexane:ethanol.

-

-

Procedure:

-

Prepare a dilute solution of the synthesized 1-(pyridin-4-yl)ethanol in the mobile phase.

-

Set the HPLC system with the chiral column and equilibrate with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

-

Record the chromatogram. The two enantiomers will elute at different retention times.

-

To identify the peak corresponding to the (S)-enantiomer, inject a certified standard of this compound if available.

-

Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers with the formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Visualizations

The following diagrams illustrate the synthetic and analytical workflows described in this guide.

References

- 1. 54656-96-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 23389-75-5; 54656-96-1 | Benchchem [benchchem.com]

- 3. Spiroborate esters in the borane-mediated asymmetric synthesis of pyridyl and related heterocyclic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

A Technical Guide to the Synthesis of Chiral Pyridyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

Chiral pyridyl alcohols are a class of compounds of significant interest in the pharmaceutical and agrochemical industries. Their unique structure, featuring a stereogenic carbinol center adjacent to a pyridine ring, makes them crucial building blocks for synthesizing complex, biologically active molecules and valuable as chiral ligands in asymmetric catalysis.[1][2][3] The pyridine nitrogen's coordinating ability, combined with the steric and electronic influence of the chiral alcohol, enables highly effective and enantioselective transformations.[1] This technical guide provides a comprehensive overview of the core synthetic strategies for producing enantiopure chiral pyridyl alcohols, focusing on asymmetric reduction, enantioselective addition, and biocatalytic methods.

Core Synthetic Strategies

The synthesis of chiral pyridyl alcohols is primarily achieved through three major pathways: the asymmetric reduction of prochiral pyridyl ketones, the enantioselective addition of nucleophiles to pyridyl carbonyls, and the use of biocatalytic systems. Each approach offers distinct advantages concerning substrate scope, scalability, and reaction conditions.

Asymmetric Reduction of Prochiral Pyridyl Ketones

The most direct route to chiral pyridyl alcohols is the asymmetric reduction of the corresponding prochiral ketones. This has been successfully accomplished using both transition-metal catalysts and borane-based reducing agents.

Transition-Metal Catalyzed Reduction

Methods such as asymmetric hydrogenation, transfer hydrogenation, and hydrosilylation are prominent in this category.[3] Catalysts based on ruthenium, rhodium, iridium, and more sustainable metals like iron and manganese have been developed, often employing chiral ligands to induce enantioselectivity.[3] Transfer hydrogenation, in particular, is widely used, typically employing isopropanol or formic acid as a safe and readily available hydrogen source.[4]

Table 1: Examples of Transition-Metal Catalyzed Asymmetric Reduction of Pyridyl Ketones

| Catalyst System | Substrate | H-Source/Reductant | Yield (%) | ee (%) |

|---|---|---|---|---|

| Chiral Ru Complex | 2-Acetylpyridine | H₂ | High | >95 |

| Chiral Ir Complex | Aryl N-heteroaryl ketones | Isopropanol | High | >99 |

| Macrocyclic Iron(II) Complex | Acetylpyridines | Isopropanol | Good | Up to 98 |

| Chiral Rh(I)-PYBOX | Acetylpyridines | H₂Si(OEt)₃ | High | Up to 96 |

Data compiled from multiple sources for illustrative purposes.[3][4]

Borane-Mediated Asymmetric Reduction

Catalytic amounts of chiral oxazaborolidines (like the Corey-Bakshi-Shibata or CBS catalyst) or spiroborate esters are effective for the borane-mediated reduction of pyridyl ketones.[4][5] A challenge in this area is the potential for borane to complex with the pyridine nitrogen, which can lead to a non-selective background reduction.[5] However, newer catalysts, such as spiroborates derived from diphenylprolinol, have shown high efficiency and enantioselectivity even at low catalyst loadings (1-10 mol%).[5]

Table 2: Borane-Mediated Asymmetric Reduction of Acetylpyridines

| Catalyst (mol%) | Substrate | Borane Source | Yield (%) | ee (%) |

|---|---|---|---|---|

| Spiroborate (20%) | 3-Acetylpyridine | BH₃-SMe₂ | 84 | 91 |

| Spiroborate (1%) | 3-Acetylpyridine | BH₃-SMe₂ | - | 87 |

| Spiroborate (10%) | 2-Acetylpyridine | BH₃-SMe₂ | 78 | 90 |

| Spiroborate (10%) | 4-Acetylpyridine | BH₃-SMe₂ | 85 | 96 |

Data sourced from literature on spiroborate ester catalysts.[5]

Enantioselective Addition of Organometallic Reagents

This strategy involves the addition of carbon nucleophiles, such as organozinc or Grignard reagents, to prochiral pyridyl aldehydes or ketones. The stereochemistry is controlled by a chiral ligand or catalyst.

Chiral pyridyl alcohols themselves are often used as ligands in these reactions, particularly for the enantioselective addition of diethylzinc to aldehydes, achieving excellent yields and high enantiomeric excesses (up to 94%).[1][6] More recently, copper-catalyzed methods have enabled the highly enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents, providing access to chiral dihydro-4-pyridones which can be further transformed.[7]

Table 3: Enantioselective Addition of Organometallic Reagents

| Nucleophile | Electrophile | Catalyst/Ligand System | Yield (%) | ee (%) |

|---|---|---|---|---|

| Diethylzinc | Benzaldehyde | Pyridyl alcohol 1-4 | Good | Up to 94.0 |

| Alkyl Grignard | N-Acylpyridinium ion | Chiral Copper(I) Complex | Up to 98 | >99 |

Data sourced from literature on organozinc and Grignard additions.[6][7]

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[8] Enzymes, particularly alcohol dehydrogenases (ADHs), are used to reduce prochiral ketones with exceptional enantioselectivity (>99% ee) under mild aqueous conditions.[2][9] The required cofactor, typically NAD(P)H, is regenerated in situ using a sacrificial alcohol like isopropanol.[2][8] This approach is particularly valuable for producing α-fluorinated secondary alcohols, which are important motifs in pharmaceuticals.[2] Whole-cell biotransformations using bacteria, fungi, or even plant fragments (e.g., carrot root) have also been successfully employed.[9][10]

Table 4: Chemoenzymatic Reduction of α-Halogenated Acylpyridines

| Substrate (α-Halogenated Ketone) | Enzyme | Yield (%) | ee (%) |

|---|---|---|---|

| 2-chloro-1-(pyridin-2-yl)ethan-1-one | ADH from Lactobacillus kefir | 98 | >99 |

| 2-fluoro-1-(pyridin-2-yl)ethan-1-one | ADH from Lactobacillus kefir | 95 | >99 |

| 2,2-difluoro-1-(pyridin-2-yl)ethan-1-one | ADH from Lactobacillus kefir | 93 | 95 |

Data sourced from a study on the chemoenzymatic synthesis of pyridine-based α-fluorinated alcohols.[2]

Key Methodologies and Visualized Workflows

To provide a practical context, this section details representative experimental protocols and visualizes the overarching synthetic workflows using the DOT language.

Visualized Synthetic Pathways

Caption: Figure 1: Major Synthetic Routes to Chiral Pyridyl Alcohols.

Caption: Figure 2: Asymmetric Transfer Hydrogenation Cycle.

Caption: Figure 3: Chemoenzymatic Synthesis Workflow.

Detailed Experimental Protocols

Protocol 1: Asymmetric Borane Reduction of 3-Acetylpyridine[5]

This protocol is representative of a borane-mediated reduction using a spiroborate ester catalyst.

-

Catalyst and Reagent Preparation: A spiroborate ester catalyst derived from diphenylprolinol and ethylene glycol is used. The catalyst (0.1 mmol, 10 mol%) is dissolved in anhydrous THF (5 mL) in an oven-dried, argon-flushed flask.

-

Reaction Setup: The solution is cooled to the desired temperature (e.g., 25 °C). 3-Acetylpyridine (1.0 mmol) is added, followed by the dropwise addition of a borane-dimethyl sulfide complex (BH₃-SMe₂, 1.6 mmol) over 10 minutes.

-

Reaction and Monitoring: The reaction mixture is stirred at 25 °C. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Upon completion, the reaction is carefully quenched by the slow addition of methanol (5 mL). The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Analysis: The crude product is purified by flash column chromatography on silica gel. The chemical yield is determined gravimetrically, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: Chemoenzymatic Synthesis of (R)-2-chloro-1-(pyridin-2-yl)ethanol[2]

This protocol describes the enzymatic reduction of a prochiral ketone using an alcohol dehydrogenase.

-

Reaction Medium: A buffered solution is prepared (e.g., 33 mM phosphate buffer, pH 7.0) containing 1 mM MgCl₂.

-

Reagent Preparation: The substrate, 2-chloro-1-(pyridin-2-yl)ethan-1-one (0.15 M final concentration), is added to the buffer. The cofactor NADP⁺ (0.5 mM) and the sacrificial hydrogen donor isopropanol (2.25 M) for cofactor regeneration are also added.

-

Enzymatic Reaction: The reaction is initiated by adding the alcohol dehydrogenase from Lactobacillus kefir (e.g., 1.0 mg/mL). The mixture is stirred vigorously at a controlled temperature (e.g., 30 °C) for 48 hours.

-

Monitoring and Extraction: Reaction progress is monitored by TLC. After completion, the aqueous mixture is extracted multiple times with an organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The product is purified via column chromatography. Yield is determined gravimetrically, and enantiomeric excess is measured using chiral GC or HPLC.

Conclusion

The synthesis of chiral pyridyl alcohols is a well-developed field with a diverse array of reliable and highly enantioselective methods. The choice of synthetic strategy—be it transition-metal catalysis, borane reduction, enantioselective addition, or biocatalysis—depends on factors such as the specific substrate, desired scale, and environmental considerations. Transition-metal and borane-mediated reductions offer broad applicability and high turnover numbers.[3][5] Enantioselective additions provide a powerful means to construct C-C bonds and the chiral center simultaneously.[6][7] Finally, biocatalytic methods represent the state-of-the-art in green chemistry, providing exceptionally high enantioselectivities under mild, aqueous conditions, making them highly attractive for industrial and pharmaceutical applications.[2][9] Future advancements will likely focus on developing more sustainable catalysts and expanding the substrate scope of enzymatic transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 5. Spiroborate esters in the borane-mediated asymmetric synthesis of pyridyl and related heterocyclic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. researchgate.net [researchgate.net]

The Rise of Pyridyl Ethanol Derivatives: A Technical Guide to their Background and Discovery in Catalysis

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of efficiency and selectivity in chemical synthesis has led to the exploration of a vast chemical space for new catalytic solutions. Among the privileged scaffolds that have emerged, pyridyl ethanol derivatives have carved a significant niche as versatile ligands and catalysts. Their unique electronic and steric properties, stemming from the interplay between the coordinating pyridine nitrogen and the adjacent chiral alcohol functionality, have enabled remarkable advancements in asymmetric catalysis, a cornerstone of modern drug development and fine chemical synthesis. This technical guide provides an in-depth exploration of the background, discovery, and application of these powerful catalytic tools, offering a comprehensive resource for researchers in the field.

Background and Discovery: A Tale of Chirality and Coordination

The utility of pyridine-containing compounds as ligands in coordination chemistry has long been recognized. However, the specific exploration of pyridyl ethanol derivatives, particularly chiral variants, for asymmetric catalysis has a more recent history. The core concept hinges on the creation of a chiral environment around a metal center. The pyridine nitrogen acts as a robust coordinating agent, while the hydroxyl group, often deprotonated to form an alkoxide, provides a second point of attachment, forming a stable chelate ring. When the carbon bearing the hydroxyl group is a stereocenter, this chelation enforces a chiral disposition of the ligand around the metal, which in turn directs the stereochemical outcome of a catalyzed reaction.

Early investigations into chiral amino alcohols and their application in asymmetric synthesis paved the way for the development of pyridyl ethanol derivatives. The realization that the pyridine moiety could serve as a tunable and effective coordinating group led to the design and synthesis of a diverse array of these ligands. Their modular nature, allowing for facile modification of the substituents on both the pyridine ring and the carbinol center, has been a key driver of their widespread adoption. This adaptability allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific transformations.

Core Applications in Asymmetric Catalysis

Pyridyl ethanol derivatives have demonstrated exceptional performance in a wide range of asymmetric catalytic reactions. Their versatility is showcased by their ability to promote reactions with high yields and enantioselectivities across various substrate classes.

Enantioselective Addition of Organozinc Reagents to Aldehydes

One of the most well-established applications of chiral pyridyl ethanol derivatives is in the enantioselective addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction.[1] In this transformation, the chiral ligand, in conjunction with a zinc source, forms a chiral catalyst that directs the facial addition of the ethyl group to the prochiral aldehyde.

Table 1: Performance of Chiral Pyridyl Ethanol Derivatives in the Asymmetric Addition of Diethylzinc to Benzaldehyde [1]

| Ligand | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 0 | 24 | 95 | 92 (S) |

| 2 | 0 | 24 | 96 | 94 (S) |

| 3 | 0 | 24 | 92 | 88 (R) |

| 4 | 0 | 24 | 93 | 90 (R) |

Reaction conditions: Benzaldehyde (1 mmol), diethylzinc (2 mmol), ligand (0.05 mmol) in toluene.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) offers a practical and safer alternative to using high-pressure hydrogen gas for the synthesis of chiral alcohols. Chiral pyridyl ethanol derivatives, in combination with transition metals like ruthenium, have proven to be highly effective ligands for this transformation.

Table 2: Asymmetric Transfer Hydrogenation of Acetophenone using a Ruthenium-Pyridyl Ethanol Catalyst

| Ligand | Substrate/Catalyst Ratio | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| (S)-1-(2-pyridyl)ethanol | 200:1 | 4 | >99 | 95 (S) |

| (S)-1-(2-pyridyl)ethanol | 500:1 | 8 | >99 | 94 (S) |

| (S)-1-(2-pyridyl)ethanol | 1000:1 | 12 | >99 | 95 (S) |

Reaction conditions: Acetophenone, formic acid/triethylamine azeotrope, Ru-catalyst, 28 °C.

Olefin Polymerization

The structure of the pyridyl ethanol ligand can significantly influence the properties of the resulting polymer in olefin polymerization. Cobalt and nickel complexes bearing these ligands have been investigated for the polymerization of olefins like butadiene and ethylene.[2][3]

Table 3: Ethylene Polymerization using a Bis(imino)pyridylcobalt Precatalyst [3]

| Precatalyst | Temperature (°C) | Activity (10⁶ g mol⁻¹ h⁻¹) | Molecular Weight (Mw, kg/mol ) |

| Co1 | 60 | 27.6 | 57.8 |

| Co2 | 60 | 15.2 | 61.0 |

| Co3 | 80 | 10.5 | 45.3 |

Reaction conditions: Ethylene (10 atm), MAO or MMAO as cocatalyst, toluene.

Epoxidation of Olefins

Manganese complexes incorporating chiral bis-amino-bis-pyridine ligands, which can be derived from pyridyl ethanol precursors, have been shown to be effective catalysts for the asymmetric epoxidation of olefins using environmentally benign oxidants like sodium percarbonate.[4]

Table 4: Asymmetric Epoxidation of Chalcone using a Manganese-Bis-amino-bis-pyridine Catalyst [4]

| Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1.0 | 12 | 98 | 96 |

| 0.5 | 18 | 95 | 95 |

| 0.2 | 24 | 92 | 95 |

Reaction conditions: Chalcone, sodium percarbonate, catalyst in a mixed solvent system.

Experimental Protocols

Synthesis of a Chiral Pyridyl Ethanol Ligand: (S)-1-(2-Pyridyl)ethanol

A detailed experimental protocol for the synthesis of a representative chiral pyridyl ethanol ligand is provided below.

Materials:

-

2-Acetylpyridine

-

(S,S)-TsDPEN-Ru(II) catalyst

-

Formic acid/triethylamine (5:2 azeotropic mixture)

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a solution of 2-acetylpyridine (1.0 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere is added the formic acid/triethylamine azeotrope (1.5 mL).

-

The (S,S)-TsDPEN-Ru(II) catalyst (0.002 mmol, 0.2 mol%) is then added, and the resulting mixture is stirred at 28 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

-

The aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford (S)-1-(2-pyridyl)ethanol.

Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

-

Chiral pyridyl ethanol ligand (e.g., Ligand 2 from Table 1)

-

Benzaldehyde

-

Diethylzinc (1.0 M solution in hexanes)

-

Toluene (anhydrous)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a solution of the chiral pyridyl ethanol ligand (0.05 mmol) in anhydrous toluene (2 mL) under an argon atmosphere at 0 °C is added diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise.

-

The mixture is stirred at 0 °C for 30 minutes.

-

A solution of benzaldehyde (1.0 mmol) in anhydrous toluene (1 mL) is then added dropwise.

-

The reaction mixture is stirred at 0 °C for 24 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Catalytic World of Pyridyl Ethanol Derivatives

To better understand the intricate processes involved in catalysis with pyridyl ethanol derivatives, graphical representations of workflows and reaction mechanisms are invaluable.

Conclusion and Future Outlook

Pyridyl ethanol derivatives have firmly established themselves as a versatile and powerful class of ligands in the field of asymmetric catalysis. Their modular synthesis, strong coordinating abilities, and the chiral environment they create around metal centers have enabled the development of highly efficient and selective catalysts for a variety of important organic transformations. The quantitative data presented herein underscore their effectiveness in producing valuable, enantioenriched molecules.

The future of pyridyl ethanol derivatives in catalysis is bright. Ongoing research is focused on the development of novel ligand architectures with enhanced steric and electronic properties to tackle even more challenging asymmetric transformations. The immobilization of these catalysts on solid supports for improved recyclability and application in continuous flow processes is another promising avenue of investigation. As the demand for sustainable and efficient chemical synthesis continues to grow, pyridyl ethanol derivatives are poised to play an increasingly important role in both academic research and industrial applications, particularly in the synthesis of complex pharmaceuticals and agrochemicals.

References

- 1. Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Achieving Linear α-Macro-olefins in Ethylene Polymerization through Precisely Tuned Bis(imino)pyridylcobalt Precatalysts with Steric and Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Safety and Handling Precautions for (S)-1-(pyridin-4-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (S)-1-(pyridin-4-yl)ethanol. The information is compiled from publicly available safety data sheets and chemical databases to ensure a high standard of accuracy and relevance for laboratory and research professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin, eye, and respiratory irritation.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Pictogram:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its racemate are presented in the table below. It is important to note that some data may refer to the racemic mixture or the (R)-enantiomer, as specific data for the (S)-enantiomer is not always available.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | [2] |

| Appearance | White Crystalline Powder or Needles | [1] |

| Melting Point | 67-69 °C (lit.) | [1] |

| Boiling Point | 239.7°C at 760 mmHg | [1] |

| Flash Point | 98.8ºC | [1] |

| Density | 1.082 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [1] |

Toxicological Information

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 2217 mg/kg |

| LD50 | Mouse | Intravenous | 320 mg/kg |

| LD50 | Rat | Oral | 3500 mg/kg |

Data for 4-pyridineethanol

Mechanism of Toxicity and Signaling Pathways: There is currently no specific information available in the public domain regarding the detailed mechanism of toxicity or the signaling pathways affected by this compound. As a pyridine derivative and an alcohol, it may exert effects on the central nervous system, but this has not been experimentally verified for this specific compound. Researchers should handle this compound with caution, assuming it may have uncharacterized biological effects.

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when handling this compound. The following protocols are based on general best practices for handling hazardous chemicals, particularly pyridine derivatives and chiral alcohols in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield.[3] | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Nitrile or neoprene gloves.[3] | Provides chemical resistance against pyridine and its derivatives. |

| Skin and Body Protection | Chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended.[3] | Protects against skin contact and potential flammability hazards. |

| Respiratory Protection | Use in a certified chemical fume hood or a well-ventilated area.[3] If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Pyridine-based compounds can cause respiratory irritation. |

General Handling Protocol

-

Preparation:

-

Read and understand the Safety Data Sheet (SDS) thoroughly before starting any work.

-

Ensure a chemical fume hood is available and functioning correctly.

-

Verify that all necessary PPE is available and in good condition.

-

Have an emergency plan and ensure access to an eyewash station and safety shower.

-

-

Handling:

-

Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[3]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools and take precautionary measures against static discharge.[4]

-

Keep the container tightly closed when not in use.[1]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

-

Storage:

Spill and Emergency Procedures

-

Minor Spill:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spill:

-

Evacuate the laboratory and alert others.

-

Contact the institution's emergency response team.

-

Prevent entry into the affected area until it is declared safe.

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

-

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a research environment.

Caption: Logical workflow for the safe handling of this compound.

This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted in accordance with institutional safety policies and regulations.

References

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of (S)-1-(pyridin-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(pyridin-4-yl)ethanol is a chiral alcohol of significant interest in medicinal chemistry and drug development. Its specific stereochemistry plays a crucial role in its biological activity and its utility as a versatile chiral building block for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and spectroscopic characterization of this compound. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers in the field.

Molecular Structure and Stereochemistry

This compound possesses a well-defined three-dimensional structure, characterized by a stereogenic center at the carbon atom bearing the hydroxyl group. This gives rise to two enantiomers, (S) and (R), with the (S)-enantiomer being the focus of this guide.

Molecular Formula: C₇H₉NO[1][2][3]

Molecular Weight: 123.15 g/mol [1][2][3]

The molecule consists of a pyridine ring substituted at the 4-position with a 1-hydroxyethyl group. The "S" designation in its name refers to the specific spatial arrangement of the substituents around the chiral carbon, as defined by the Cahn-Ingold-Prelog priority rules.

A visual representation of the molecular structure and its stereochemistry is provided below.

Caption: 2D and pseudo-3D representation of this compound highlighting the stereocenter.

Crystallographic Data

As of the date of this document, a definitive crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, the crystal structure of a related compound, 2-(2,4-dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate, provides valuable insights into the potential conformation and intermolecular interactions. In this related structure, the dihedral angle between the pyridine and phenyl rings is 9.60(7)°, and the molecule adopts an anti-conformation. Hydrogen bonding between the hydroxyl group and the pyridine nitrogen of an adjacent molecule, as well as with a water molecule, is observed.[4]

Synthesis

The primary and most efficient method for the synthesis of enantiomerically pure this compound is the asymmetric reduction of the corresponding ketone, 4-acetylpyridine.

Enzymatic Reduction of 4-Acetylpyridine

Biocatalytic reduction offers high enantioselectivity and operates under mild reaction conditions. A well-established method utilizes a carbonyl reductase from Candida magnoliae or other microbial sources.

Experimental Protocol: Enzymatic Reduction

-

Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0) is prepared.

-

Reagents: To this solution, 4-acetylpyridine (substrate), a carbonyl reductase, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NAD(P)H regeneration) are added.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (typically 24-48 hours), or until complete conversion of the substrate is observed by TLC or HPLC analysis.

-

Workup and Purification: The reaction is quenched by the addition of a water-immiscible organic solvent, such as ethyl acetate. The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically pure this compound.

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Spectroscopic Data

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of the molecule.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.5 | d | ~6.0 | H-2, H-6 (Pyridine) |

| ¹H | ~7.3 | d | ~6.0 | H-3, H-5 (Pyridine) |

| ¹H | ~4.9 | q | ~6.5 | CH-OH |

| ¹H | ~1.4 | d | ~6.5 | CH₃ |

| ¹H | Variable | br s | - | OH |

| ¹³C | ~163 | s | - | C-4 (Pyridine) |

| ¹³C | ~150 | s | - | C-2, C-6 (Pyridine) |

| ¹³C | ~121 | s | - | C-3, C-5 (Pyridine) |

| ¹³C | ~69 | s | - | CH-OH |

| ¹³C | ~25 | s | - | CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400-3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2980-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1600 | Strong | C=C/C=N Stretch (Pyridine ring) |

| ~1415 | Medium | C=C/C=N Stretch (Pyridine ring) |

| 1100-1000 | Strong | C-O Stretch |

The broadness of the O-H stretching band is indicative of intermolecular hydrogen bonding.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 123) may be observed, though it can be weak in alcohols.

-

Loss of a methyl group ([M-15]⁺): Fragmentation of the ethyl side chain can lead to the loss of a methyl radical, resulting in a peak at m/z = 108.

-

Loss of water ([M-18]⁺): Dehydration is a common fragmentation pathway for alcohols, which would result in a peak at m/z = 105.

-

Pyridyl cation: Cleavage of the C-C bond between the pyridine ring and the ethanol moiety can lead to the formation of a pyridyl cation (m/z = 78) or a protonated pyridine (m/z = 79).

Biological Significance and Applications

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its importance lies in its role as a chiral precursor for a wide range of biologically active molecules. Chiral alcohols are crucial intermediates in the synthesis of pharmaceuticals, where the specific stereochemistry is often critical for therapeutic efficacy and reduced side effects.

The pyridine moiety is a common feature in many drugs, and the chiral hydroxyl group provides a handle for further synthetic modifications, allowing for the construction of more complex chiral molecules. Its use as a ligand in asymmetric catalysis is also an area of active research.

Caption: Logical relationship of this compound as a chiral precursor in drug development.

Conclusion

This compound is a molecule of considerable importance in the field of stereoselective synthesis and drug discovery. This guide has provided a detailed overview of its molecular structure, stereochemistry, and methods of synthesis and characterization. While direct biological activity data remains limited, its value as a chiral building block is well-established. The experimental protocols and tabulated data presented herein are intended to be a practical resource for researchers working with this versatile compound. Further investigation into its pharmacological properties and applications in asymmetric catalysis is warranted.

References

The Architect's Toolkit: A Technical Guide to Chiral Pyridyl Alcohols in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Chiral pyridyl alcohols have emerged as a cornerstone in the field of asymmetric organic synthesis, offering a unique combination of a coordinating pyridine moiety and a stereogenic alcohol center. This powerful pairing enables their versatile application as catalysts and ligands in a wide array of enantioselective transformations, making them indispensable tools for the construction of complex chiral molecules, including pharmaceuticals and natural products. This in-depth technical guide explores the core applications of chiral pyridyl alcohols, providing detailed experimental protocols, quantitative performance data, and mechanistic insights to empower researchers in their synthetic endeavors.

Core Applications in Asymmetric Synthesis

The utility of chiral pyridyl alcohols in asymmetric synthesis is primarily centered on their role as highly effective chiral ligands for metal-catalyzed reactions and as organocatalysts. The pyridine nitrogen acts as a Lewis basic site, coordinating to metal centers, while the adjacent chiral hydroxyl group provides the steric and electronic environment necessary to induce high levels of stereoselectivity.

Enantioselective Addition of Organozinc Reagents to Aldehydes

One of the most well-established applications of chiral pyridyl alcohols is in the catalytic enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes. This reaction provides a reliable method for the synthesis of enantioenriched secondary alcohols, which are valuable chiral building blocks. Chiral pyridyl alcohols derived from natural products like (+)-camphor and (-)-menthone have demonstrated high efficacy in this transformation, often affording the corresponding alcohols with excellent yields and high enantiomeric excess (ee).[1]

Quantitative Data for Enantioselective Ethylation of Benzaldehyde

| Chiral Pyridyl Alcohol Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Camphor-derived Pyridyl Alcohol (1) | 85 | 92 (S) |

| Menthone-derived Pyridyl Alcohol (2) | 90 | 88 (R) |

| (1R,2S)-N-Pyrrolidinylnorephedrine | >95 | >98 (S) |

| (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | 97 | 97 (S) |

Data compiled from multiple sources. Conditions may vary.

Asymmetric Transfer Hydrogenation of Ketones

Chiral pyridyl alcohols, particularly amino alcohols, serve as highly effective ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. This method provides a practical and efficient route to chiral secondary alcohols, utilizing readily available hydrogen donors such as isopropanol or formic acid. The combination of a chiral pyridyl amino alcohol with a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, generates a highly active and enantioselective catalyst in situ.

Quantitative Data for Asymmetric Transfer Hydrogenation of Acetophenone

| Chiral Ligand | Hydrogen Donor | Base | Yield (%) | Enantiomeric Excess (ee, %) |

| (1S,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine | i-PrOH | KOH | 95 | 98 (R) |

| Chiral Pyridyl Amino Alcohol (3) | HCOOH/NEt₃ | - | 92 | 95 (S) |

| Chiral Amino Alcohol from 1-phenylethylamine | i-PrOH | KOH | 98 | 92 (R) |

Data compiled from multiple sources. Conditions may vary.

Synthesis of Chiral Pyridyl Alcohols

The accessibility of chiral pyridyl alcohols from readily available starting materials is a key factor in their widespread use. Natural products such as (+)-camphor and L-proline often serve as the chiral pool for their synthesis.

Synthesis from (+)-Camphor

A common strategy for the synthesis of chiral pyridyl alcohols involves the reaction of a lithiated pyridine derivative with a chiral ketone, such as (+)-camphor. The nucleophilic addition of the organolithium reagent to the carbonyl group of camphor proceeds with high diastereoselectivity, dictated by the steric hindrance of the camphor scaffold.

References

Methodological & Application

Enantioselective Synthesis of (S)-1-(pyridin-4-yl)ethanol from 4-acetylpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(pyridin-4-yl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereoselective synthesis is of significant interest, and various methods have been developed to achieve high enantiopurity. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound from 4-acetylpyridine, focusing on three prominent methods: Corey-Bakshi-Shibata (CBS) reduction, asymmetric transfer hydrogenation (ATH), and enzymatic reduction. Quantitative data is summarized for easy comparison, and detailed experimental workflows are provided.

Introduction

The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in organic synthesis. The pyridine moiety, in particular, is a common scaffold in many pharmaceutical compounds, making the synthesis of enantiomerically pure pyridyl alcohols, such as this compound, a critical step in drug discovery and development. This document outlines and compares three powerful catalytic methods for achieving this transformation with high enantioselectivity.

Methods Overview and Data Summary

Three primary methods for the enantioselective synthesis of this compound are presented:

-

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of the ketone by a stoichiometric borane reagent.[1][2] The predictability and high enantioselectivity of the CBS reduction make it a widely used method in asymmetric synthesis.[3]

-

Asymmetric Transfer Hydrogenation (ATH): This technique utilizes a chiral transition metal catalyst, typically a ruthenium complex with a chiral diamine ligand, to transfer hydrogen from a simple hydrogen donor (e.g., formic acid or isopropanol) to the ketone.[1]

-

Enzymatic Reduction: Biocatalysis using enzymes such as alcohol dehydrogenases (ADHs) offers a green and highly selective alternative for the synthesis of chiral alcohols.[4] These reactions are often performed in aqueous media under mild conditions.

The following table summarizes the quantitative data for each method, allowing for a direct comparison of their key performance parameters.

| Method | Catalyst/Enzyme | Reducing Agent / H-Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |

| CBS Reduction | (R)-CBS-oxazaborolidine | BH₃·THF | THF | -20 to RT | 1-2 | >95 | >98 |

| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2 azeotrope) | Acetonitrile | 28 | 12 | 95 | 99 |

| Enzymatic Reduction | Alcohol Dehydrogenase from Lactobacillus kefir (LkADH) | Isopropanol | Tris-HCl buffer | 30 | 24 | >99 | >99 |

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of 4-acetylpyridine using the (R)-CBS-oxazaborolidine catalyst.

Materials:

-

4-Acetylpyridine

-

(R)-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq).

-

Cool the flask to -20 °C in a suitable cooling bath.

-

Slowly add borane-tetrahydrofuran complex (1 M in THF, 0.6 eq) to the flask and stir for 10 minutes.

-

In a separate flask, dissolve 4-acetylpyridine (1.0 eq) in anhydrous THF.

-

Add the solution of 4-acetylpyridine to the catalyst-borane mixture dropwise over 30 minutes, maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 1 M HCl and stir for another 30 minutes.

-

Neutralize the mixture with saturated NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric Transfer Hydrogenation (ATH)

This protocol details the asymmetric transfer hydrogenation of 4-acetylpyridine using a Ru-(S,S)-TsDPEN catalyst.

Materials:

-

4-Acetylpyridine

-

[RuCl₂(p-cymene)]₂

-

(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Formic acid/Triethylamine azeotropic mixture (5:2)

-

Anhydrous Acetonitrile

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq).

-

Add anhydrous acetonitrile and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.

-

Add 4-acetylpyridine (1.0 eq) to the flask.

-

Add the formic acid/triethylamine (5:2) azeotropic mixture (5 eq of formic acid).

-

Stir the reaction mixture at 28 °C for 12 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Enzymatic Reduction

This protocol describes the biocatalytic reduction of 4-acetylpyridine using an alcohol dehydrogenase from Lactobacillus kefir (LkADH).[4]

Materials:

-

4-Acetylpyridine

-

Recombinant E. coli expressing LkADH or isolated LkADH

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Isopropanol (co-solvent and hydrogen donor)

-

NADH or NADPH (if using isolated enzyme)

-

Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration (optional, for isolated enzyme)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a temperature-controlled shaker, prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 7.5).

-

Add 4-acetylpyridine to a final concentration of 10-50 mM.

-

Add isopropanol (10-20% v/v) as a co-solvent and hydrogen source.

-

Initiate the reaction by adding either whole cells of recombinant E. coli expressing LkADH or the purified LkADH enzyme. If using the purified enzyme, add NADH or NADPH (catalytic amount) and a cofactor regeneration system (e.g., glucose and GDH).

-

Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24 hours. Monitor the conversion of the substrate and the formation of the product by GC or HPLC.

-

After completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

-

Determine the enantiomeric excess by chiral GC or HPLC analysis.

Visualizations

Signaling Pathway Diagram

Caption: Synthetic routes to this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis.

References

- 1. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cloning, expression, and characterization of a novel (S)-specific alcohol dehydrogenase from Lactobacillus kefir - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ruthenium-Catalyzed Asymmetric Reduction of 4-Acetylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical industry. Chiral 1-(pyridin-4-yl)ethan-1-ol, the product of the asymmetric reduction of 4-acetylpyridine, is a valuable intermediate in the synthesis of various pharmaceutical agents. This document provides detailed application notes and protocols for the ruthenium-catalyzed asymmetric reduction of 4-acetylpyridine, a highly efficient and selective method.